Welcome to the BenchChem Online Store!
molecular formula C14H26O B078126 2,4-Di-tert-butylcyclohexanone CAS No. 13019-04-0

2,4-Di-tert-butylcyclohexanone

Cat. No. B078126
M. Wt: 210.36 g/mol
InChI Key: NYOHMJCUHOBGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04888323

Procedure details

300 g of 2,4-di-tert-butylphenol and 3.0 g of 5% palladium-carbon catalyst were introduced into a 500 ml autoclave and stirred therein at a reaction temperature of 180° C. under a hydrogen pressure of 20 kg/cm2. After approximately ten hours, the absorption of the theoretical amount (2.9 moles) of hydrogen was confirmed. Then the reaction mixture was cooled to room temperature and the catalyst was filtered off. 218 g of the crude 2,4-di-tert-butylcyclohexanone thus obtained was distilled under reduced pressure in a Helipack packing column of a number of theoretical plates of 5 to give 245 g of a colorless and transparent 2,4-di-tert-butylcyclohexanone (I) fraction (b.p.: 93° to 94° C./3 mm Hg). It was confirmed by gas chromatography that this product was a mixture of cisisomer (I-A) and trans-isomer (I-B) at a ratio of 83:17. The physical properties of this product were as follows:
Quantity
300 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
2.9 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[CH:7][C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].[H][H]>[C].[Pd]>[C:1]([CH:5]1[CH2:10][CH:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:8][CH2:7][C:6]1=[O:15])([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
2.9 mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a reaction temperature of 180° C.
WAIT
Type
WAIT
Details
After approximately ten hours
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1C(CCC(C1)C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 218 g
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.